molecular formula C9H17NO B13902915 4-Methoxy-2-azaspiro[4.4]nonane

4-Methoxy-2-azaspiro[4.4]nonane

Cat. No.: B13902915
M. Wt: 155.24 g/mol
InChI Key: QXUXGCHOIFYJJT-UHFFFAOYSA-N
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Description

4-Methoxy-2-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-azaspiro[4.4]nonane can be achieved through several methods. One efficient route involves the intramolecular cyclization of appropriate precursors. For instance, the reaction of 4-methoxyphenyl derivatives with nitriles under specific conditions can yield the desired spirocyclic structure . Another method involves the use of commercially available reagents, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, to develop the spiro compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions and minimizing the need for extensive purification steps. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the spirocyclic structure.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines. Substitution reactions can introduce various functional groups into the spirocyclic framework.

Scientific Research Applications

4-Methoxy-2-azaspiro[4.4]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential treatment for neurological disorders by modulating certain neurotransmitter systems. The compound’s structure allows it to interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-azaspiro[4.4]nonane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-methoxy-2-azaspiro[4.4]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-6-10-7-9(8)4-2-3-5-9/h8,10H,2-7H2,1H3

InChI Key

QXUXGCHOIFYJJT-UHFFFAOYSA-N

Canonical SMILES

COC1CNCC12CCCC2

Origin of Product

United States

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